molecular formula C14H20N2O B3363956 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane CAS No. 1085458-63-4

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B3363956
CAS No.: 1085458-63-4
M. Wt: 232.32
InChI Key: AGKDDGWGNXQIBS-UHFFFAOYSA-N
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Description

10-Benzyl-8-oxa-3,10-diazabicyclo[431]decane is a bicyclic compound that features a unique structure with both nitrogen and oxygen atoms incorporated into its framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide, followed by benzylation to introduce the benzyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane dihydrochloride: A salt form of the compound with similar properties.

    8-Oxa-3,10-diazabicyclo[4.3.1]decane: A related compound lacking the benzyl group.

Uniqueness

This compound is unique due to the presence of both nitrogen and oxygen atoms in its bicyclic structure, as well as the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-4-12(5-3-1)9-16-13-6-7-15-8-14(16)11-17-10-13/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKDDGWGNXQIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2COCC1N2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 2
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 3
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 4
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 5
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 6
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane

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